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Compound of Interest

Compound Name: n-Ethyl-2-hydroxyacetamide

CAS No.: 66223-75-4

Cat. No.: B110698 Get Quote

Introduction & Strategic Importance
The

-ethyl-2-hydroxyacetamide moiety (

) has emerged as a privileged pharmacophore in recent drug development, most notably in the
design of BAY-598, a selective chemical probe for the lysine methyltransferase SMYD2.

In the context of the pyrazole scaffold (specifically 4-aminopyrazoles), this side chain serves

two critical functions:

Binding Interaction: The hydroxyl group acts as a hydrogen bond donor/acceptor within the

target pocket (e.g., interacting with Thr185 in SMYD2).

Physicochemical Properties: It enhances the aqueous solubility of the lipophilic pyrazole core

without introducing ionizable groups that might hinder cell permeability.

Scientific Rationale: Direct coupling of N-ethyl-2-hydroxyacetamide to a pyrazole halide is

generally inefficient due to the competing nucleophilicity of the hydroxyl group and the poor

leaving group ability of the amide nitrogen. Therefore, the established protocol utilizes a

stepwise assembly approach: constructing the secondary amine (
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) on the pyrazole first, followed by acylation with a protected glycolyl equivalent (acetoxyacetyl
chloride), and finally deprotecting to reveal the free hydroxyl group.

Mechanistic Insight & Retrosynthesis
The synthesis relies on a "Masked Acylation" strategy. The hydroxy group of the glycolic acid

fragment is protected as an acetate ester during the coupling step to prevent:

O-acylation: Self-polymerization of the reagent.

Side reactions: Interference with the activated acid chloride.

Retrosynthetic Logic
Core Synthesis: Formation of the 4-aminopyrazole scaffold (often via hydrazine cyclization of

a nitrile/enamine precursor).

N-Alkylation: Introduction of the ethyl group via reductive amination or direct alkylation.

Acylation: Reaction with acetoxyacetyl chloride (not glycolic acid directly).

Hydrolysis: Mild basic hydrolysis to liberate the alcohol.

Detailed Experimental Protocol
Phase 1: Preparation of the 4-(Ethylamino)pyrazole
Precursor
Prerequisite: Start with a 4-aminopyrazole derivative (e.g., 1-substituted-4-aminopyrazole).

Reagents:

Starting Material: 4-Aminopyrazole derivative (1.0 eq)

Acetaldehyde (excess or stoichiometric)

Reducing Agent: Sodium Borohydride (

) or Sodium Triacetoxyborohydride (
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)

Solvent: Methanol (

) or Dichloroethane (

)

Procedure:

Imine Formation: Dissolve the 4-aminopyrazole in

(0.1 M). Cool to 0 °C. Add Acetaldehyde (1.5 eq) and stir for 30–60 minutes to form the imine
intermediate.

Reduction: Add

(2.0 eq) portion-wise at 0 °C.

Note: Gas evolution (

) will occur. Ensure proper venting.[1][2]

Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous

. Extract with Ethyl Acetate (

).[3] Dry organic layer over

and concentrate.

Validation: Confirm mono-ethylation via LC-MS (Target Mass = M + 28).

Phase 2: Introduction of the Hydroxyacetamide Side
Chain (The "BAY-598" Method)
This step installs the "2-hydroxyacetamide" functionality using a protected acyl chloride.

Reagents:

Substrate: 4-(Ethylamino)pyrazole (from Phase 1)
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Reagent: Acetoxyacetyl chloride (1.2 eq) [CAS: 13831-31-7]

Base: Aqueous

(saturated) or Triethylamine (

)

Solvent: Dichloromethane (

)

Deprotection Base: Potassium Carbonate (

) in Methanol[4][5]

Step-by-Step Protocol:

Step 2A: Acylation
Setup: Dissolve the 4-(ethylamino)pyrazole (1.0 mmol) in

(10 mL) and add saturated aqueous

(10 mL). The reaction is biphasic.

Expert Tip: A biphasic Schotten-Baumann condition is preferred here to scavenge the HCl

byproduct immediately and prevent protonation of the unreacted pyrazole amine.

Addition: Add acetoxyacetyl chloride (1.2 mmol) dropwise to the vigorously stirred mixture at

0 °C.

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for the

disappearance of the amine and formation of the acetoxy-intermediate (Mass = M + 100).

Isolation: Separate the organic layer.[6] Extract the aqueous layer with

(

). Combine organics, dry over
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, and concentrate to yield the crude

-ethyl-

-pyrazolyl-2-acetoxyacetamide.

Step 2B: Deprotection (Hydrolysis)
Solvolysis: Dissolve the crude acetoxy-intermediate in

(10 mL).

Cleavage: Add solid

(2.0 eq). Stir at room temperature for 30–60 minutes.

Mechanism:[7][8][9] The carbonate creates methoxide in situ, which transesterifies the

acetate, releasing methyl acetate and the free alcohol.

Purification: Filter off the solids. Concentrate the filtrate.

Final Cleanup: Purify via preparative HPLC or flash chromatography (Eluent:

gradient) to obtain the pure

-ethyl-2-hydroxyacetamide-functionalized pyrazole.

Reaction Scheme & Workflow (Graphviz)

Reaction Logic
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Caption: Stepwise assembly of the N-ethyl-2-hydroxyacetamide side chain onto the pyrazole

core.

Data Summary & Troubleshooting
Parameter Standard Condition

Optimization/Troubleshoot
ing

Solvent (Acylation) DCM / aq. NaHCO Use THF/DIEA if solubility is

poor.

Temperature
0 °C

RT

Keep at 0 °C if bis-acylation is

observed.

Deprotection

K

CO

/ MeOH

Use LiOH / THF:H

O if the amide bond is labile.

Yield 60–80% (2 steps)
Ensure anhydrous conditions

for the acid chloride step.

Common Pitfalls:

Bis-acylation: If the pyrazole has an unsubstituted ring nitrogen (

-H), the acid chloride may react there too.

Solution: Ensure the pyrazole

1 is substituted (e.g., aryl/alkyl group) before this sequence, or use a protecting group
(e.g., THP, Boc) on the ring nitrogen.

Incomplete Hydrolysis: Acetyl groups are generally labile, but steric bulk on the pyrazole can

slow the reaction. Monitor via LC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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